molecular formula C18H20Cl2N2O B12704342 1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride CAS No. 83658-58-6

1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride

Cat. No.: B12704342
CAS No.: 83658-58-6
M. Wt: 351.3 g/mol
InChI Key: UWJUVOWMQWJZJQ-UHFFFAOYSA-N
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Description

1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound features a 3-chlorophenyl substituent at the 5-position and an N,N-dimethylmethanamine group at the 3-position, with a hydrochloride salt enhancing its aqueous solubility. The hydrochloride salt is a common formulation choice to improve bioavailability and stability in drug development .

Properties

CAS No.

83658-58-6

Molecular Formula

C18H20Cl2N2O

Molecular Weight

351.3 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C18H19ClN2O.ClH/c1-21(2)11-15-12-22-17-9-4-3-8-16(17)18(20-15)13-6-5-7-14(19)10-13;/h3-10,15H,11-12H2,1-2H3;1H

InChI Key

UWJUVOWMQWJZJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

A well-documented method involves the condensation of 2-(2-bromoethoxy)benzaldehydes with amino alcohols such as 2-aminoethanol or 3-amino-1-propanol in the presence of a base like potassium carbonate in acetonitrile under reflux conditions. This reaction proceeds via nucleophilic substitution and intramolecular cyclization to yield the benzoxazepine ring system.

  • Reaction conditions: Reflux in acetonitrile with potassium carbonate for approximately 24 hours.
  • Yields: High yields reported, typically in the range of 70-80%.
  • Purification: Column chromatography or thin-layer chromatography using chloroform/methanol solvent systems.

This method has been successfully applied to synthesize various substituted benzoxazepines, including those with halogenated phenyl groups at the 5-position, which is relevant for the 3-chlorophenyl substituent in the target compound.

Example Reaction Scheme

Step Reagents & Conditions Outcome
1 2-(2-bromoethoxy)-3-chlorobenzaldehyde + 2-aminoethanol, K2CO3, CH3CN, reflux 24h Formation of intermediate Schiff base and cyclization to benzoxazepine ring
2 Workup: filtration, solvent evaporation Crude benzoxazepine derivative
3 Purification by column chromatography (CHCl3:MeOH 9:1) Pure benzoxazepine core with 3-chlorophenyl substituent

Introduction of the N,N-Dimethylmethanamine Side Chain

The N,N-dimethylmethanamine group at the 3-position is typically introduced via reductive amination or alkylation methods:

  • Reductive amination: Reaction of the benzoxazepine-3-carbaldehyde intermediate with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
  • Alkylation: Direct alkylation of the benzoxazepine amine with methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

A preferred method involves methylation in a two-phase system using dimethyl sulfate as the methylating agent, with a strong base such as sodium hydroxide in an organic solvent like methylene chloride or chloroform. This method offers improved yields, reduced side products, and easier isolation of the product.

Parameter Details
Methylating agent Dimethyl sulfate
Base Sodium hydroxide or potassium hydroxide
Solvent Methylene chloride, benzene, chloroform, or carbon tetrachloride
Temperature 0°C to 25°C (preferably)
Reaction time Variable, typically a few hours

Formation of the Monohydrochloride Salt

The final step to obtain the monohydrochloride salt involves treatment of the free base benzoxazepine derivative with hydrochloric acid, typically in an organic solvent or aqueous medium, to form the stable hydrochloride salt. This salt form improves the compound’s solubility and stability for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Key Notes Yield/Outcome
1 Condensation and cyclization to form benzoxazepine core 2-(2-bromoethoxy)-3-chlorobenzaldehyde, 2-aminoethanol, K2CO3, CH3CN, reflux 24h High yield, base-promoted cyclization 70-80%
2 Introduction of N,N-dimethylmethanamine group Reductive amination or methylation with dimethyl sulfate, NaOH, organic solvent, 0-25°C Two-phase methylation preferred for purity High yield, fewer side products
3 Formation of monohydrochloride salt HCl treatment in solvent Enhances solubility and stability Quantitative

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in the condensation step is critical for efficient cyclization and high yield.
  • Methylation with dimethyl sulfate in a biphasic system reduces side reactions compared to methyl iodide and sodium amide methods.
  • Reaction temperatures between 0°C and 25°C during methylation optimize selectivity and yield.
  • Purification by column chromatography using chloroform/methanol mixtures effectively isolates the pure benzoxazepine derivatives.
  • The hydrochloride salt formation is straightforward and yields a stable crystalline product suitable for further pharmaceutical development.

Advanced Synthetic Approaches

Recent literature reports metal-free enantioselective syntheses of chiral 1,4-benzoxazepines using chiral Brønsted acid catalysis, which may be adapted for derivatives with specific stereochemical requirements. However, these methods are more applicable to research-scale synthesis and chiral resolution rather than large-scale production of the described compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzoxazepine ring or the chlorophenyl group, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazepine ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride is a member of the benzoxazepine class of compounds, characterized by a seven-membered ring containing both oxygen and nitrogen atoms. This compound features a chlorophenyl substituent, which contributes to its unique chemical properties and potential biological activities. The molecular structure includes a methanamine group, indicating the presence of an amine functional group that can engage in various chemical interactions.

While the search results do not provide specific, detailed case studies or data tables focusing solely on the applications of "this compound," they do offer broader insights into benzoxazepine derivatives and related compounds.

General Applications of Benzoxazepine Derivatives

  • Biological Activities: Research indicates that benzoxazepine derivatives exhibit a range of biological activities, including antidepressant effects.
  • Diverse Applications: The applications of 1,4-benzoxazepine derivatives are diverse.
  • Interaction Studies: Interaction studies are crucial for understanding the pharmacological potential of 1,4-benzoxazepine derivatives. These studies typically focus on understanding how these derivatives interact with biological systems.

Structural Information

  • Molecular Formula: The molecular formula for a related compound, 1,4-benzoxazepine-3-methanamine, 2,3-dihydro-n,n-dimethyl-5-(2-fluorophenyl)-, monohydrochloride, is C18H19FN2O .
  • SMILES Notation: The SMILES notation for this related compound is CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC=CC=C3F .
  • InChI Key: The InChIKey is BFJUIXGDGMDUSU-UHFFFAOYSA-N .

Structural Similarity
Several compounds share structural similarities with 1,4-benzoxazepine derivatives:

  • 1,4-Benzodiazepine: Contains a fused benzene and diazepine ring and is known for anxiolytic properties.
  • 2,3-Dihydrobenzoxazepine: Has a similar seven-membered ring structure and exhibits different biological activities.
  • 1,5-Benzodiazepine: Features a variation in ring structure with different nitrogen positioning and potentially different pharmacological effects.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine ring and the functional groups attached to it can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound : The 1,4-benzoxazepine core integrates nitrogen and oxygen, enabling diverse hydrogen-bonding interactions. The 3-chlorophenyl group may influence lipophilicity and receptor binding, while the N,N-dimethyl group enhances solubility via the hydrochloride salt .
  • Sibutramine Hydrochloride: Features a cyclobutane ring with a 4-chlorophenyl substituent.
  • Loperamide Hydrochloride : Contains a piperidine ring and diphenyl groups. The 4-chlorophenyl substituent and bulky aromatic moieties favor µ-opioid receptor binding, contrasting with the benzoxazepine’s heterocyclic flexibility .
  • Benazepril Hydrochloride : A 1-benzazepine derivative with an ethoxycarbonyl group. The benzazepine core lacks oxygen but shares a seven-membered ring, enabling ACE inhibition via zinc coordination .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Pharmacological Class Target Solubility (HCl Salt) References
1,4-Benzoxazepine-3-methanamine derivative 1,4-Benzoxazepine 3-chlorophenyl, N,N-dimethyl Research chemical Not specified High
Sibutramine HCl Cyclobutane 4-chlorophenyl, N,N-dimethyl Appetite suppressant Serotonin-Norepinephrine reuptake inhibitor (SNRI) High
Loperamide HCl Piperidine 4-chlorophenyl, diphenyl Antidiarrheal µ-Opioid receptor Moderate
Benazepril HCl 1-Benzazepine Phenyl, ethoxycarbonyl Antihypertensive Angiotensin-converting enzyme (ACE) High

Key Differences

Core Heteroatoms : The benzoxazepine’s oxygen atom enables distinct hydrogen-bonding interactions compared to cyclobutane (Sibutramine) or piperidine (Loperamide), influencing target selectivity and metabolic stability .

Chlorophenyl Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in Sibutramine/Loperamide may alter steric and electronic interactions with receptors, affecting binding affinity .

Pharmacological Targets : While Loperamide and Benazepril act on specific receptors (µ-opioid, ACE), the target compound’s benzoxazepine core is more commonly associated with CNS modulation (e.g., anxiolytics, anticonvulsants), though its exact mechanism remains uncharacterized .

Hydrogen Bonding and Crystallography

The hydrochloride salt in all compounds enhances solubility via ionic interactions. Hydrogen-bonding patterns, critical for crystal packing and stability, vary with core structure. For example:

  • Benzoxazepines and benzazepines form N–H···O and O–H···Cl interactions, while piperidine derivatives (e.g., Loperamide) rely on weaker van der Waals forces due to reduced polarity .
  • Structural confirmation of the target compound would likely employ X-ray crystallography, as seen in related benzamide derivatives .

Biological Activity

1,4-Benzoxazepine-3-methanamine, 2,3-dihydro-5-(3-chlorophenyl)-N,N-dimethyl-, monohydrochloride is a member of the benzoxazepine class, which is characterized by a seven-membered heterocyclic ring containing both nitrogen and oxygen. This compound has garnered interest due to its diverse biological activities, particularly in the fields of neuropharmacology and oncology.

Structural Characteristics

The molecular structure of this compound includes:

  • Benzoxazepine core : A fused ring system that contributes to its biological properties.
  • Chlorophenyl substituent : Enhances lipophilicity and may influence receptor interactions.
  • Methanamine group : Facilitates hydrogen bonding and interaction with biological targets.

Biological Activities

Research indicates that benzoxazepine derivatives exhibit a variety of biological activities:

1. Antidepressant Effects

Certain benzoxazepines have demonstrated potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine. These compounds may act as selective serotonin reuptake inhibitors (SSRIs) or through other mechanisms that enhance mood regulation.

2. Anticancer Properties

Studies have shown that benzoxazepine derivatives can exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, specific derivatives have been reported to affect the release of pro-inflammatory cytokines like IL-6 and TNF-α in cancer cells, suggesting an anti-inflammatory role alongside their anticancer activity .

3. Neuroprotective Effects

Research into neuroprotective properties indicates that some benzoxazepines can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . The neuroprotective effects have been linked to their ability to mitigate oxidative stress in neuronal cells .

Comparative Analysis of Related Compounds

To better understand the unique properties of 1,4-benzoxazepine derivatives, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities:

Compound NameStructural FeaturesUnique Characteristics
1,4-Benzodiazepine Fused benzene and diazepine ringKnown for anxiolytic properties
2,3-Dihydrobenzoxazepine Similar seven-membered ringExhibits different biological activities
1,5-Benzodiazepine Variation in nitrogen positioningPotentially different pharmacological effects

This comparison highlights how variations in molecular structure can lead to different biological activities.

Study on Anticancer Activity

In one study, synthesized benzoxazepine derivatives were tested against various solid tumor cell lines. Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 25 µM for certain derivatives. The study also noted that the anti-cancer activity was dependent on the specific cancer type being targeted .

Neuroprotective Study

Another investigation focused on the neuroprotective capabilities of a related benzoxazepine derivative against oxidative stress in SH-SY5Y human neuroblastoma cells. The compound demonstrated a protective effect against hydrogen peroxide-induced damage, indicating its potential for therapeutic use in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended protocols for the safe handling and storage of 1,4-Benzoxazepine-3-methanamine derivatives in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection.
  • Emergency Procedures : In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with water and seek medical attention. Store in airtight containers away from heat and oxidizing agents .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reagent Ratios : Use excess acylating agents (e.g., acetic anhydride) to drive reactions to completion, followed by hydrolysis and column chromatography for purification (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Temperature Control : Maintain inert atmospheres (e.g., nitrogen) during sensitive steps like acylation to prevent side reactions.
  • Example Workflow :
StepReagent/ConditionPurpose
1Acetic anhydrideAcylation
2TriethylamineBase catalyst
3Column chromatographyPurification

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the 3-chlorophenyl group appear as distinct multiplets .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for amides).
  • X-ray Crystallography : Resolve crystal packing and confirm absolute configuration, particularly for polymorphic forms .

Q. How can researchers validate the purity of the monohydrochloride form against pharmacopeial standards?

  • Methodological Answer :

  • Titrimetry : Use non-aqueous titration with perchloric acid to quantify free amine content.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (e.g., C18) with UV detection at 220–260 nm. Acceptance criteria: ≥98.0% purity (w/w) on a dried basis .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel benzoxazepine derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for substituent introduction.
  • ICReDD Framework : Integrate computational predictions (e.g., reaction feasibility) with high-throughput experimentation to prioritize synthetic routes. For example, screen 3-chlorophenyl substitution effects on ring stability .

Q. What methodologies address contradictions in pharmacological data across studies on benzoxazepine analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from in vitro (e.g., receptor binding assays) and in vivo (e.g., rodent models) studies to identify confounding variables (e.g., solvent effects in dose-response curves).
  • Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens at the 5-position) to isolate pharmacological contributions. Reference benzoxazine derivatives’ SAR for neuroactivity trends .

Q. How do statistical experimental design methods reduce trial-and-error in optimizing reaction conditions?

  • Methodological Answer :

  • Factorial Design : Test variables (e.g., temperature, catalyst loading) in a structured matrix to identify interactions. For example, a 23^3 factorial design can optimize solvent polarity, reaction time, and stoichiometry .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., yield vs. pH) to pinpoint optimal conditions. Case study: TiO2_2-mediated photooxidation required RSM to balance efficiency and byproduct formation .

Q. What strategies resolve discrepancies between theoretical and experimental data in reaction mechanisms?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to validate rate-determining steps (e.g., proton transfer in ring closure).
  • In Situ Spectroscopy : Use FT-IR or Raman to monitor intermediate formation. Example: Detecting enamine intermediates during benzoxazepine cyclization .

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